molecular formula C12H15BrClNO2 B1597725 (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 637020-91-8

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1597725
CAS No.: 637020-91-8
M. Wt: 320.61 g/mol
InChI Key: XQKUKSHCIVXCSU-UTONKHPSSA-N
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Description

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromobenzyl group attached to a pyrrolidine ring, which is further modified by a carboxylic acid and a hydrochloride group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-bromobenzyl bromide and pyrrolidine-2-carboxylic acid.

  • Reaction Conditions: The reaction involves nucleophilic substitution where the pyrrolidine-2-carboxylic acid reacts with 4-bromobenzyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

  • Purification: The product is then purified through recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors and continuous flow systems to ensure consistent quality and yield.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and enantiomeric excess of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form 4-bromobenzaldehyde or 4-bromobenzoic acid.

  • Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.

  • Substitution: The bromine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by a base.

Major Products Formed:

  • Oxidation Products: 4-Bromobenzaldehyde, 4-bromobenzoic acid.

  • Reduction Products: 4-Bromobenzyl alcohol.

  • Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to understand the interaction of bromobenzyl derivatives with biological macromolecules.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid: The non-hydrochloride form of the compound.

  • 4-Bromobenzyl alcohol: A related compound with a hydroxyl group instead of a carboxylic acid.

  • 4-Bromobenzoic acid: A compound with a similar bromobenzyl structure but with a carboxylic acid group directly attached to the benzene ring.

Uniqueness: (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its chiral center, which can impart different biological activities compared to its non-chiral counterparts. Additionally, the presence of the pyrrolidine ring adds to its structural complexity and potential for diverse chemical reactions.

Properties

IUPAC Name

(2R)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKUKSHCIVXCSU-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375954
Record name (R)-alpha-(4-Bromobenzyl)proline HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637020-91-8
Record name (R)-alpha-(4-Bromobenzyl)proline HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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